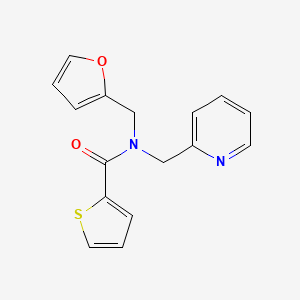

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

CAS No.: 606117-54-8

Cat. No.: VC5612913

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 606117-54-8 |

|---|---|

| Molecular Formula | C16H14N2O2S |

| Molecular Weight | 298.36 |

| IUPAC Name | N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2 |

| Standard InChI Key | PFNICXOHNQWGNB-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide integrates three heterocycles:

-

Thiophene: A five-membered aromatic ring containing sulfur.

-

Furan: A five-membered oxygen-containing heterocycle.

-

Pyridine: A six-membered nitrogen-containing aromatic ring.

The carboxamide group bridges the thiophene ring to the furan-2-ylmethyl and pyridin-2-ylmethyl substituents, creating a planar configuration that enhances π-π stacking interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂S |

| Molecular Weight | 298.36 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 |

| Solubility | Not fully characterized |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Formation of the Carboxamide Core: Thiophene-2-carbonyl chloride reacts with furan-2-ylmethylamine and pyridin-2-ylmethylamine under controlled conditions .

-

Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyridine moiety.

Table 2: Key Synthesis Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Thiophene-2-carbonyl chloride, base (e.g., Et₃N), solvent (e.g., DCM) | ~60% |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~45% |

Reactivity

-

Electrophilic Substitution: The thiophene ring undergoes nitration and halogenation at the 5-position due to electron-rich aromatic systems .

-

Oxidation: The furan ring can be oxidized to γ-lactones under acidic conditions.

-

Reduction: Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives.

Biological Activities and Mechanisms

Anticancer Properties

Similar carboxamide derivatives demonstrate:

-

Cytotoxicity: IC₅₀ values as low as 5.46 µM against Hep3B liver cancer cells by tubulin polymerization inhibition .

-

Apoptosis Induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells .

Neuromodulatory Effects

Compounds with pyridine and thiophene moieties show affinity for ion channels (e.g., TRPM8), suggesting potential in pain management.

Applications in Science and Industry

Medicinal Chemistry

-

Drug Scaffolds: Serves as a precursor for kinase inhibitors and antimicrobial agents .

-

Targeted Therapies: Functionalization at the carboxamide group enhances selectivity for cancer biomarkers .

Materials Science

-

Organic Semiconductors: Thiophene derivatives are utilized in OLEDs due to high electron mobility.

-

Coordination Polymers: Pyridine nitrogen atoms facilitate metal-ligand bonding in catalytic frameworks .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume